4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole
Overview
Description
“4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole” is a chemical compound with the molecular formula C10H15IN2O2 . It has a molecular weight of 322.14 g/mol . The IUPAC name for this compound is 4-iodo-1-[2-(oxan-2-yloxy)ethyl]pyrazole .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C10H15IN2O2/c11-9-7-12-13(8-9)4-6-15-10-3-1-2-5-14-10/h7-8,10H,1-6H2 . This compound has a rotatable bond count of 4 and a topological polar surface area of 36.3 Ų .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 394.2±42.0 °C . It has a predicted density of 1.76±0.1 g/cm3 . The pKa of this compound is predicted to be 0.09±0.10 .Scientific Research Applications
Synthesis and Biological Applications
4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole and its derivatives have been explored in the synthesis of new molecular frameworks, particularly in the context of biological applications. For example, a study by Vaddiraju et al. (2022) focused on synthesizing novel pyrazole-based heterocycles attached to a sugar moiety, leading to new compounds with potential anti-diabetic activity. These compounds were tested for their efficacy in urinary glucose excretion, showing moderate anti-diabetic activity (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).
Diversity in Synthesis
The diversity-oriented synthesis of substituted tetrahydropyrans, involving reactions such as oxidative carbon-hydrogen bond activation and click chemistry, demonstrates the versatility of pyrazole derivatives in creating structurally diverse compounds for screening against various biological targets. Zaware et al. (2011) synthesized a library of such compounds, highlighting the potential of this chemical space in drug discovery (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).
Use in Condensed Pyrazoles Synthesis
The synthesis of condensed pyrazoles using ethyl 3‐ and 5‐triflyloxy‐1H‐pyrazole‐4‐carboxylates has been explored in various studies. For instance, Arbačiauskienė et al. (2011) used these compounds in palladium-catalyzed cross-coupling reactions to produce a range of condensed pyrazoles, highlighting the utility of these derivatives in complex organic syntheses (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).
Potential in Cancer Research
Further extending the application of pyrazole derivatives, Zheng et al. (2010) synthesized novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives, demonstrating their potential to suppress lung cancer cell growth. This indicates the promising role these compounds may play in cancer research and treatment (Zheng, Zhu, Zhao, Huang, Ding, & Miao, 2010).
Properties
IUPAC Name |
4-iodo-1-[2-(oxan-2-yloxy)ethyl]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2O2/c11-9-7-12-13(8-9)4-6-15-10-3-1-2-5-14-10/h7-8,10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRQFISDBJZTGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCN2C=C(C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183116 | |
Record name | 4-Iodo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201183116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879487-88-4 | |
Record name | 4-Iodo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879487-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201183116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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